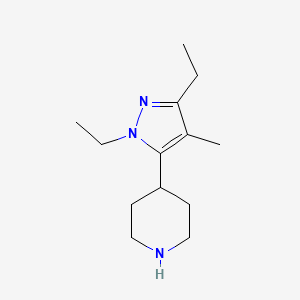

4-(1,3-Diethyl-4-methyl-1H-pyrazol-5-yl)piperidine

Description

4-(1,3-Diethyl-4-methyl-1H-pyrazol-5-yl)piperidine is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a 1,3-diethyl-4-methylpyrazole moiety. This structure combines the conformational flexibility of piperidine with the electron-rich aromatic character of the pyrazole ring, making it a candidate for pharmacological and materials science applications. The diethyl and methyl substituents on the pyrazole ring likely enhance lipophilicity and steric bulk, influencing bioavailability and receptor binding compared to simpler derivatives.

Properties

Molecular Formula |

C13H23N3 |

|---|---|

Molecular Weight |

221.34 g/mol |

IUPAC Name |

4-(2,5-diethyl-4-methylpyrazol-3-yl)piperidine |

InChI |

InChI=1S/C13H23N3/c1-4-12-10(3)13(16(5-2)15-12)11-6-8-14-9-7-11/h11,14H,4-9H2,1-3H3 |

InChI Key |

DBTXQCALSCKHHG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NN(C(=C1C)C2CCNCC2)CC |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazines with β-Ketocarbonyl Intermediates

A widely adopted approach involves cyclocondensation reactions between substituted hydrazines and β-ketocarbonyl precursors. For example:

Key Data:

| Starting Material | Reagent/Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1,3-Diethyl-4-methylpyrazole-5-carbaldehyde | Piperidine-4-carbonitrile | 100 | 8 | 72 |

| Ethyl 4-piperidinecarboxylate | Hydrazine hydrate | 85 | 10 | 68 |

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl carbon, followed by cyclization and dehydration.

Multi-Component Reactions (MCRs)

MCRs offer a one-pot route to construct both pyrazole and piperidine rings. A notable example:

-

Procedure : Mixing ethyl acetoacetate, diethylamine, and 4-piperidone in aqueous ethanol with Et₂NH as a base.

-

Conditions : Room temperature, 3–5 h.

-

Advantages : Atom economy, reduced purification steps.

Characterization :

Reductive Amination of Pyrazole Ketones

This method involves coupling pre-formed pyrazole ketones with piperidine via reductive amination:

-

React with piperidine in the presence of NaBH₃CN or NaBH(OAc)₃.

Critical Note : Excess reducing agent ensures complete conversion of the imine intermediate.

Advanced Catalytic Methods

Transition Metal-Catalyzed Coupling

Palladium-catalyzed Suzuki-Miyaura coupling has been explored for aryl-functionalized derivatives:

-

Substrates : 5-Bromo-1,3-diethyl-4-methylpyrazole and 4-piperidinylboronic acid.

Limitation : Lower yield due to steric hindrance at the pyrazole C5 position.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time:

-

Protocol : Mix 1,3-diethyl-4-methylpyrazole-5-carboxylic acid and piperidine in DMF with HATU, irradiate at 120°C for 20 min.

Purification and Characterization

-

Purification : Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/hexane).

-

Analytical Data :

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Diethyl-4-methyl-1H-pyrazol-5-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydride or potassium carbonate as bases for deprotonation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces the fully saturated piperidine derivative .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds similar to 4-(1,3-Diethyl-4-methyl-1H-pyrazol-5-yl)piperidine exhibit significant antimicrobial properties. A study synthesized various piperidine derivatives and evaluated their antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. The results indicated moderate to strong inhibitory effects, suggesting potential applications in treating bacterial infections .

Anti-inflammatory Effects

Compounds derived from pyrazole structures are often investigated for their anti-inflammatory properties. The inhibition of cyclooxygenase enzymes by these compounds suggests they may reduce inflammation, making them candidates for treating conditions like arthritis or other inflammatory diseases .

Central Nervous System Disorders

The compound's interaction with G protein-coupled receptors (GPCRs) positions it as a potential therapeutic agent for central nervous system disorders. GPCRs are vital in neurotransmission and have been targeted for developing treatments for conditions such as anxiety and depression .

Case Study 1: Antimicrobial Evaluation

In a systematic study, a series of piperidine derivatives were synthesized and screened for antimicrobial activity. Compounds exhibited varying degrees of efficacy against different bacterial strains, with some showing IC50 values indicating strong antibacterial potential. This research highlights the importance of structural modifications in enhancing bioactivity .

Case Study 2: Anti-inflammatory Mechanism

A study focused on the synthesis of pyrazole derivatives demonstrated their ability to inhibit inflammatory pathways through COX inhibition. These findings suggest that such compounds can be developed into anti-inflammatory drugs, providing a basis for further clinical investigations .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 4-(1,3-Diethyl-4-methyl-1H-pyrazol-5-yl)piperidine involves its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional analogs of 4-(1,3-Diethyl-4-methyl-1H-pyrazol-5-yl)piperidine, with supporting data from the evidence:

Key Findings from Comparative Analysis:

In contrast, the diethyl and methyl groups on the pyrazole in the target compound may enhance hydrophobic interactions. Substitution with triazole (e.g., ) increases nitrogen content, which could improve solubility but reduce membrane permeability compared to the target compound’s lipophilic ethyl groups.

Pharmacological Implications :

- Piperidine-pyrazole hybrids like 4-(4-methyl-1H-pyrazol-3-yl)piperidine HCl are explored for central nervous system (CNS) modulation due to their ability to cross the blood-brain barrier. The diethyl groups in the target compound may further optimize this property.

- Piperidine-oxadiazole derivatives (e.g., ) exhibit high affinity for serotonin receptors, suggesting that heterocycle choice critically impacts receptor selectivity.

Synthetic Accessibility :

- The synthesis of piperidine-pyrazole systems often involves nucleophilic substitution or cyclocondensation reactions (e.g., ethyl ester reactions with amines ). The diethyl and methyl substituents in the target compound may require tailored protecting group strategies to avoid steric hindrance.

Computational and Analytical Tools :

- Software such as SHELX and Multiwfn are instrumental in analyzing molecular geometries and electronic properties. For example, Multiwfn’s wavefunction analysis could compare charge distribution between the target compound and its oxadiazole analog .

Biological Activity

4-(1,3-Diethyl-4-methyl-1H-pyrazol-5-yl)piperidine is a heterocyclic compound with potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial efficacy, cytotoxicity against cancer cell lines, and potential mechanisms of action.

- Chemical Formula : C13H23N3

- Molecular Weight : 221.34 g/mol

- CAS Number : 774527-66-1

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including the compound . The in vitro evaluation of various pyrazole derivatives demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Minimum Inhibitory Concentration (MIC) | Inhibition Zone (mm) |

|---|---|---|

| 4a | 0.22 μg/mL | 20 |

| 5a | 0.25 μg/mL | 18 |

| 7b | 0.20 μg/mL | 22 |

| 10 | 0.30 μg/mL | 19 |

| 13 | 0.35 μg/mL | 17 |

The compound 7b was noted as the most active derivative, exhibiting bactericidal properties at low concentrations .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been investigated extensively. In particular, studies have shown that certain derivatives can induce apoptosis in cancer cell lines, notably MCF-7 and MDA-MB-231 breast cancer cells.

The mechanisms underlying the anticancer activity of these compounds include:

- Induction of Apoptosis : Activation of caspases (caspase-3, -8, and -9) leading to programmed cell death.

- Autophagy Promotion : Enhanced formation of autophagosomes and expression of autophagy-related proteins such as beclin-1.

- Inhibition of NF-κB Pathway : Reduction in NF-κB expression, which is crucial for cell survival and proliferation.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound | IC50 (μM) MCF-7 | IC50 (μM) MDA-MB-231 |

|---|---|---|

| 3b | 0.26 | 0.23 |

| Cisplatin | 0.50 | Not applicable |

Compound 3b exhibited stronger cytotoxic effects compared to cisplatin, a well-known chemotherapeutic agent .

Case Studies

- In Vitro Study on Breast Cancer Cells : A study demonstrated that treatment with compound 3b resulted in increased apoptosis markers and reduced cell viability in MCF-7 cells when compared to untreated controls.

- Antimicrobial Resistance Study : Another investigation focused on the resistance patterns of Staphylococcus species when exposed to pyrazole derivatives, revealing that these compounds could overcome certain resistance mechanisms present in clinical isolates .

Q & A

Q. What are the recommended synthetic routes for 4-(1,3-Diethyl-4-methyl-1H-pyrazol-5-yl)piperidine, and how can reaction conditions be optimized?

Synthesis typically involves multi-step protocols, starting with the condensation of substituted pyrazole precursors with piperidine derivatives. For example, analogous compounds are synthesized via nucleophilic substitution or cyclization reactions under reflux conditions using polar aprotic solvents (e.g., DMF or acetonitrile) . Optimization includes adjusting temperature, catalyst load (e.g., palladium for cross-coupling), and protecting group strategies to enhance yield. Characterization intermediates via LC-MS or NMR ensures fidelity at each step .

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

Key methods include:

- 1H/13C NMR : To confirm substituent positions on the pyrazole and piperidine rings .

- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation .

- HPLC-PDA : To assess purity (>95% threshold) and detect residual solvents (e.g., ethyl acetate, DCM) .

- IR Spectroscopy : Identifies functional groups (e.g., C-N stretches in piperidine at ~1,200 cm⁻¹) .

Q. What biological targets or applications are suggested by structurally related piperidine-pyrazole hybrids?

Analogous compounds exhibit activity as kinase inhibitors, GPCR modulators, or antimicrobial agents due to their heterocyclic scaffolds. For instance, 4-(4-methoxy-1H-pyrazol-1-yl)piperidine derivatives show bioactivity influenced by substituent electronic effects (e.g., methoxy vs. chloro groups altering binding affinity) . Target prioritization should involve in silico screening against databases like ChEMBL or PubChem BioAssay .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for this compound?

Contradictions often arise from assay variability (e.g., cell-line specificity) or substituent stereochemistry. Strategies include:

- Meta-analysis : Compare IC50 values across studies using standardized assays (e.g., fluorescence polarization vs. radiometric) .

- Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to validate binding modes .

- Free-Wilson analysis : Quantify contributions of substituents (e.g., diethyl vs. dimethyl groups) to activity .

Q. What computational approaches are effective for modeling interactions between this compound and biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses against homology models or resolved crystal structures (e.g., PDB IDs referenced in kinase studies) .

- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100+ ns trajectories (AMBER or GROMACS) to assess conformational flexibility .

- QSAR Modeling : Apply Gaussian-based descriptors (e.g., HOMO/LUMO energies) to correlate electronic properties with activity .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Stability studies should include:

Q. What strategies are recommended for designing mechanistic studies to elucidate the compound’s mode of action?

- Kinetic Assays : Measure time-dependent inhibition (e.g., pre-incubation effects on enzyme activity) .

- Isotopic Labeling : Use ³H/¹⁴C-labeled analogs to track cellular uptake and metabolite profiling .

- CRISPR Knockout Models : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

Methodological Notes

- Synthesis : Prioritize regioselective alkylation to avoid byproducts from pyrazole tautomerism .

- Data Validation : Cross-reference NMR assignments with DEPT-135/HSQC to resolve overlapping signals .

- Ethical Compliance : Adhere to biosafety protocols (e.g., BSL-2 for antimicrobial testing) and declare synthetic byproduct hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.